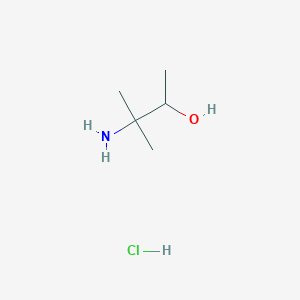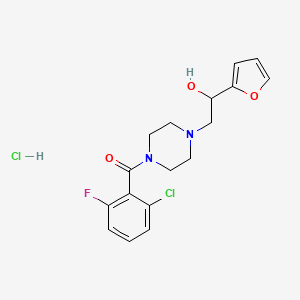![molecular formula C15H21N3O B2741231 N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)amino]acetamide CAS No. 1197575-36-2](/img/structure/B2741231.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)amino]acetamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as CDMPA and is a member of the amide family of organic compounds.
Mécanisme D'action
The mechanism of action of CDMPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in inflammation and cancer cell growth. This leads to a reduction in inflammation and the suppression of cancer cell growth.
Biochemical and Physiological Effects:
CDMPA has been shown to have a number of biochemical and physiological effects in laboratory experiments. It has been shown to reduce inflammation and oxidative stress in cells, as well as inhibit the growth of cancer cells. It has also been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CDMPA in laboratory experiments include its potential as a drug candidate for the treatment of various diseases, as well as its anti-inflammatory and anti-cancer properties. However, the limitations of using CDMPA in laboratory experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many future directions for the research of CDMPA. One potential direction is the development of new drugs based on its chemical structure. Another potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential toxicity in humans.
In conclusion, CDMPA is a promising compound that has gained interest in scientific research due to its potential applications in various fields. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs, and further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of CDMPA involves the reaction of 2-[(3-methylphenyl)amino]acetic acid with 1-cyano-1,2-dimethylpropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to produce a high yield of CDMPA.
Applications De Recherche Scientifique
CDMPA has found applications in scientific research due to its potential as a drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11(2)15(4,10-16)18-14(19)9-17-13-7-5-6-12(3)8-13/h5-8,11,17H,9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEFPBNRAOZKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2741149.png)
![tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/no-structure.png)
![Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2741155.png)


![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2741159.png)
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2741161.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2741165.png)



